4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Description
4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with two key substituents:
- A 2-ethylanilino group attached to the 4-oxo position.
- An oxolan-2-ylmethylamino group (tetrahydrofuran-derived methylamino substituent) at the 2-position.
Properties
IUPAC Name |
4-(2-ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-12-6-3-4-8-14(12)19-16(20)10-15(17(21)22)18-11-13-7-5-9-23-13/h3-4,6,8,13,15,18H,2,5,7,9-11H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEWRDJYEOFKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Ethylanilino Intermediate: This step involves the reaction of 2-ethylaniline with a suitable acylating agent to form the ethylanilino intermediate.
Introduction of the Oxo Group: The intermediate is then subjected to oxidation reactions to introduce the oxo group.
Attachment of the Oxolan-2-ylmethylamino Group: This step involves the reaction of the intermediate with oxolan-2-ylmethylamine under controlled conditions to attach the oxolan-2-ylmethylamino group.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethylanilino and oxolan-2-ylmethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as an additive in various formulations.
Mechanism of Action
The mechanism of action of 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. The ethylanilino group may interact with aromatic residues in proteins, while the oxo and oxolan-2-ylmethylamino groups can form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the literature. Key differences in substituents, synthesis, and properties are highlighted.
Structural Analogues
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Substituents: 4-Methylanilino group at the 4-oxo position. Double bond (enolic structure) at the 2-position .
- Synthesis : Reacting p-toluidine with maleic anhydride yields this compound in 94.23% purity .
- Solubility: Exhibits solubility in organic solvents (e.g., ethanol, acetone), influenced by dielectric constants .
- Spectroscopy : IR confirms amide C=O (1680–1700 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches; NMR reveals double-bond geometry .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Substituents :
- Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .
- Chirality : Exists as R/S enantiomeric mixtures due to the sulfanyl group .
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic Acid
Comparative Analysis
Table 1: Key Differences Among Analogs
Key Observations:
Synthetic Complexity: The oxolan-2-ylmethylamino group may require multi-step synthesis, contrasting with simpler maleic anhydride-based routes for enolic analogs .
Solubility: The methylanilino analog’s solubility in ethanol/acetone suggests the target compound may dissolve in similar solvents, but the oxolan group could reduce solubility in highly nonpolar media .
Spectroscopy : Unlike sulfanyl-containing analogs (with distinct S-H IR stretches), the target compound’s oxolan group would show C-O-C vibrations (~1120 cm⁻¹) and tetrahydrofuran-derived proton signals in NMR .
Biological Activity
The compound 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is . Its structure consists of an ethylaniline moiety linked to a butanoic acid derivative, featuring an oxo group and an oxolane ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| pKa | Not available |
Research indicates that compounds similar to 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid may exhibit various biological activities, including:
- Antioxidant Activity : The compound may help in reducing oxidative stress by scavenging free radicals.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Antiproliferative Effects : Some studies have indicated that similar compounds can inhibit the proliferation of cancer cells, suggesting potential anticancer properties.
Case Studies and Research Findings
- Study on Liver Regeneration : A patent describes the use of related compounds for liver regeneration and treatment of liver failure, highlighting their potential in hepatocyte protection and regeneration . This suggests that 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid might play a role in liver health.
- In Vitro Studies : Research involving analogs of this compound has demonstrated significant inhibition of aromatase activity in vitro, which is crucial for regulating estrogen levels. Such inhibition can have implications for hormone-dependent cancers .
- Toxicological Studies : A quantitative adverse outcome pathway (qAOP) model was employed to assess the effects of similar compounds on endocrine disruption. Results showed that these compounds could significantly alter hormonal balance in aquatic organisms, indicating environmental implications .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
